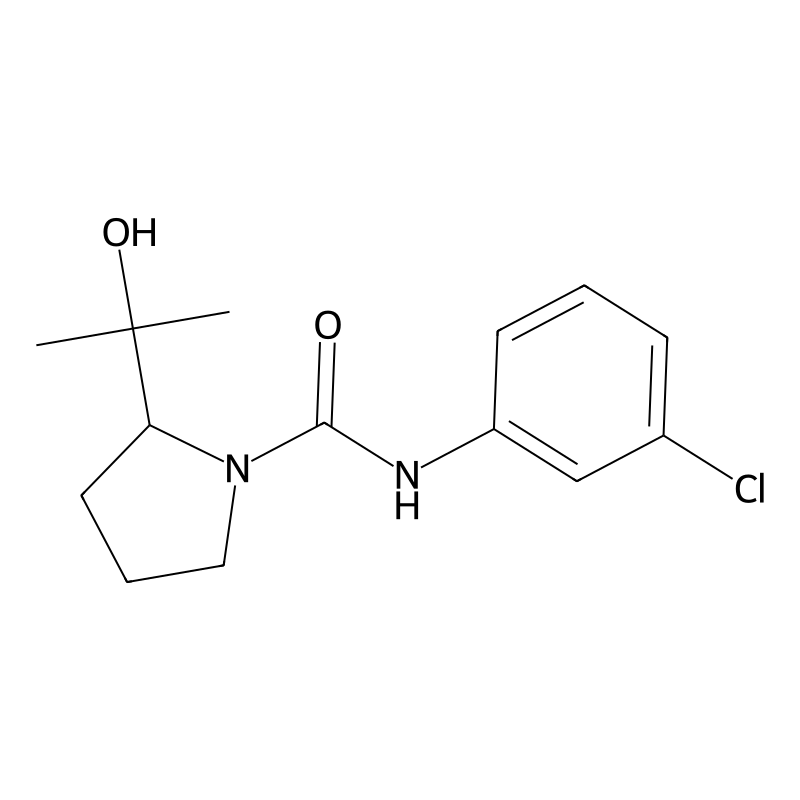

N-(3-chlorophenyl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide

Catalog No.

S7899316

CAS No.

M.F

C14H19ClN2O2

M. Wt

282.76 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(3-chlorophenyl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide

IUPAC Name

N-(3-chlorophenyl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,19)12-7-4-8-17(12)13(18)16-11-6-3-5-10(15)9-11/h3,5-6,9,12,19H,4,7-8H2,1-2H3,(H,16,18)

InChI Key

GJQOKRSVKDWUCC-UHFFFAOYSA-N

SMILES

CC(C)(C1CCCN1C(=O)NC2=CC(=CC=C2)Cl)O

Canonical SMILES

CC(C)(C1CCCN1C(=O)NC2=CC(=CC=C2)Cl)O

CCC is a chemical compound that is primarily used in scientific research to investigate its effects on the central nervous system. It is a synthetic compound that was first synthesized in the early 2000s and has been studied extensively since then. CCC is a pyrrolidinyl arylamide, which is a class of compounds that have a pyrrolidine ring attached to an aryl group. These compounds have been found to have various pharmacological effects, including analgesic, anxiolytic, and antipsychotic effects.

CCC is a white powder that is soluble in water and organic solvents. Its melting point is around 193-196°C, and it has a molecular weight of 336.85 g/mol. CCC is stable under normal conditions and can be stored at room temperature for extended periods without decomposition. Its chemical structure contains a pyrrolidine ring, an aryl group, an amide group, and a hydroxyl group.

The synthesis of CCC involves several steps and requires the use of specialized equipment and reagents. The synthesis begins with the reaction of 3-chloroaniline with glyoxylic acid to form 3-chloromandelic acid. The acid is then converted to its methyl ester through the reaction with dimethyl sulfate. The resulting product is then reacted with 2-(2-hydroxypropan-2-yl)pyrrolidine to form CCC. The compound is characterized using various analytical techniques, including NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

The analysis of CCC requires specialized analytical techniques due to its unique chemical properties. The most commonly used analytical techniques for CCC are NMR spectroscopy, infrared spectroscopy, and mass spectrometry. These techniques allow for the identification and quantification of CCC in samples and can be used to determine its purity and structural properties.

CCC has been shown to have various pharmacological activities, including analgesic, anxiolytic, and antipsychotic effects. These effects are thought to be due to the compound's ability to bind to receptors in the central nervous system. CCC has been shown to bind to the sigma-1 receptor, which is involved in a range of physiological processes, including pain, anxiety, and neuroprotection.

CCC has been shown to be relatively safe in scientific experiments when used at appropriate doses. However, like all chemicals, it can be toxic if ingested or absorbed into the body in high concentrations. Studies have shown that CCC has a low toxicity profile and does not cause significant harm to living organisms when used at appropriate doses.

CCC has many potential applications in scientific experiments. It has been studied extensively for its effects on the central nervous system and has shown promise as a treatment for various neurological disorders. CCC has also been used in studies investigating its effects on the immune system and cancer cells. Its unique chemical properties make it a useful tool for researchers exploring the molecular mechanisms of disease and drug development.

Research on CCC is ongoing, and new studies are being conducted to investigate its potential therapeutic applications. Studies have shown that CCC has promising effects on the central nervous system and has potential as a treatment for various neurological disorders. Researchers are also exploring its effects on the immune system and cancer cells. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications.

CCC has potential implications in various fields of research and industry. It has been studied extensively for its effects on the central nervous system and has shown promise as a treatment for various neurological disorders. It also has potential applications in cancer research, drug development, and molecular biology. CCC's unique chemical properties make it a valuable tool for studying disease mechanisms and developing new treatments.

Despite its potential as a therapeutic agent, CCC has some limitations that need to be addressed. One major limitation is its low solubility, which limits its ability to be used in clinical settings. Additionally, more studies are needed to fully understand how CCC works at the molecular level and to identify its potential side effects. Future directions for research on CCC include developing new methods for synthesizing the compound, improving its solubility, and conducting more studies to identify its potential therapeutic applications.

for research on CCC include designing more potent analogs of the compound, investigating its therapeutic potential in other disease models, and improving its pharmacokinetic properties. Additionally, more studies are needed to investigate its effects on other physiological systems, such as the immune system and metabolic pathways. The development of more effective and safe treatment options for neurological disorders is an area of active research, and CCC's unique pharmacological properties make it a promising candidate for further investigation.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

282.1135055 g/mol

Monoisotopic Mass

282.1135055 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds